molecular formula C15H14N4O3S B2715041 Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 691868-60-7

Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No. B2715041
CAS RN: 691868-60-7
M. Wt: 330.36
InChI Key: JEDIJFBWCWEISI-UHFFFAOYSA-N
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Description

  • IUPAC Name : Methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamido)-1H-1λ³-thiophene-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate consists of a pyrazolo[1,5-a]pyrimidine core with a carbonyl group and a thiophene carboxylate moiety. The compound’s structure plays a crucial role in its properties and potential applications .


Physical And Chemical Properties Analysis

  • Country of Origin : China (CN) .

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives, such as the compound , have been identified as having significant potential in the field of medicinal chemistry, particularly as an antitumor scaffold . They have been used in the development of anticancer drugs due to their potential for inhibiting cancer cell growth .

Enzymatic Inhibitory Activity

These compounds have also been found to exhibit enzymatic inhibitory activity . This means they can potentially be used to inhibit the activity of certain enzymes, which can be beneficial in the treatment of various diseases.

Material Science Applications

In addition to their medicinal applications, these compounds have also attracted attention in the field of material science due to their significant photophysical properties . This makes them potentially useful in the development of new materials with unique properties.

Synthesis and Functionalization

The compound’s structural diversity and synthetic versatility make it an attractive scaffold for combinatorial library design and drug discovery . Researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Dearomatization Studies

The compound has been used in studies investigating the dearomatization of pyrazolopyrimidines . This process is important in the synthesis of many biologically active compounds .

Conformational Analysis

The compound’s structural lability and ability to adjust to the active site of a desired target make it a promising candidate for the development of active small molecules . Its conformational analysis could lead to new rational and efficient designs of drugs .

Safety and Hazards

For safety information, refer to the Material Safety Data Sheet (MSDS) available here . Always handle chemical compounds with appropriate precautions.

properties

IUPAC Name

methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-6-12-16-7-10(9(2)19(12)18-8)14(20)17-11-4-5-23-13(11)15(21)22-3/h4-7H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIJFBWCWEISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)NC3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330213
Record name methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

691868-60-7
Record name methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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